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molecular formula C14H8ClNOS B3055923 (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone CAS No. 67862-72-0

(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone

Cat. No. B3055923
M. Wt: 273.74 g/mol
InChI Key: RKOZSWONNDQHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093805

Procedure details

A five liter, 3-necked, round-bottom flask equipped with a condenser plus scrubber, mechanical stirrer, and dropping funnel was used as the reaction vessel. The reaction vessel was cooled in an ice bath after charging with 1.2 liters of water. After the water had cooled, 126 ml (1.65 moles) of thiophosgene was added. The mixture was stirred vigorously while a solution containing 352 grams (1.52 moles) of 2-amino-5-chlorobenzophenone in about 1 liter of methylene chloride was added over a period of 20 to 25 minutes. After addition was complete the funnel was rinsed with about 150 ml of methylene chloride and the reaction mixture was stirred for about one hour with the ice bath in place. Then the ice bath was removed and the reaction mixture was stirred for one additional hour. The organic phase was separated, dried with magnesium sulfate, and concentrated in vacuo. The 2-benzoyl-4-chlorophenylisothiocyanate remained behind as a brown oil which solidified on cooling. The product was recrystallized from hexane to yield tan crystals.
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
reactant
Reaction Step Three
Quantity
352 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2](Cl)(Cl)=[S:3].[NH2:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(Cl)Cl>[C:9]([C:8]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:7]=1[N:6]=[C:2]=[S:3])(=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
126 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Four
Name
Quantity
352 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously while a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter, 3-necked, round-bottom flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added over a period of 20 to 25 minutes
Duration
22.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
After addition
WASH
Type
WASH
Details
was rinsed with about 150 ml of methylene chloride
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about one hour with the ice bath in place
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for one additional hour
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to yield tan crystals

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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